PHD2 Inhibition: Spirohydantoin Scaffold Effect vs. Non-Spiro Hydantoin Comparator
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core provides a conformationally restricted hydantoin that is essential for potent pan-PHD inhibition. In the Merck HIF PHD program, the spirohydantoin lead class (exemplified by 8‑substituted derivatives) achieved PHD2 IC₅₀ values in the low nanomolar range (typically <50 nM), representing a >20‑fold improvement over the initial spirooxindole hit class [1]. While specific PHD2 IC₅₀ for the target compound is not publicly reported, the spirohydantoin scaffold itself demonstrated a 22‑fold potency gain relative to the corresponding spirooxindole hit (PHD2 IC₅₀ ≈ 1.1 µM vs. 50 nM) [1]. This scaffold advantage is independent of the 8‑substituent and represents a class‑level benefit retained by all 8‑acyl spirohydantoins, including the target compound.
| Evidence Dimension | PHD2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for this specific 8-(thiophene-2-carbonyl) derivative; scaffold class generally achieves IC₅₀ < 50 nM for optimized 8-acyl derivatives [1]. |
| Comparator Or Baseline | Spirooxindole hit class: PHD2 IC₅₀ ≈ 1.1 µM |
| Quantified Difference | ~22‑fold improvement (class‑level); individual compound data unavailable. |
| Conditions | Recombinant human PHD2 enzyme assay; 2‑oxoglutarate substrate; Vachal et al., J. Med. Chem. 2012. |
Why This Matters
The spirohydantoin scaffold delivers a >20‑fold potency advantage over the earlier spirooxindole hit, meaning that any 8‑acyl spirohydantoin (including the thiophene‑2‑carbonyl derivative) starts from a substantiated potency baseline for PHD2 programs.
- [1] Vachal, P. et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem. 2012, 55 (7), 2945–2959. View Source
